Amosulalol

Antihypertensive Potency In Vivo Pharmacology Comparative Efficacy

Amosulalol is a differentiated, racemic sulfamoylphenethylamine for research. Unlike labetalol (β:α 3:1–7:1) or carvedilol (β₁:α₁ 1.7:1–10:1), it achieves near-equipotent α₁/β₁ blockade in a single entity, delivering 12-fold greater α₁-antagonism than labetalol and 3-fold greater in vivo potency without reflex tachycardia. Clinically, it demonstrates metabolic neutrality over 24 weeks—no adverse changes in glucose, HbA1c, or lipids. Select for balanced hemodynamic studies, diabetic-hypertension models, or long-acting formulation R&D. Not interchangeable with other class members.

Molecular Formula C18H24N2O5S
Molecular Weight 380.5 g/mol
CAS No. 85320-68-9
Cat. No. B1665470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmosulalol
CAS85320-68-9
Synonyms5-(1-hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methylbenzenesulfonamide
amosulalol
YM 09538
YM-09538
Molecular FormulaC18H24N2O5S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N
InChIInChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23)
InChIKeyLVEXHFZHOIWIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amosulalol (CAS 85320-68-9): Essential Product Overview for Antihypertensive Procurement & Research


Amosulalol (YM-09538) is a racemic sulfamoylphenethylamine derivative that functions as a combined alpha- and beta-adrenoceptor antagonist [1]. Unlike many first-generation dual blockers whose pharmacodynamic profile arises from the summation of stereoisomer activities, amosulalol exhibits intrinsic, balanced alpha-1 and beta-1 adrenoceptor blockade within a single chemical entity [1][2]. It is indicated clinically for essential hypertension and hypertension due to pheochromocytoma, and its pharmacological profile is characterized by dose-dependent antihypertensive efficacy without the reflex tachycardia that commonly limits pure vasodilator therapy [3].

Why Amosulalol (85320-68-9) Cannot Be Replaced by Generic Combined α/β-Blockers Without Scientific Justification


Within the class of combined α/β-adrenoceptor antagonists, marked differences in receptor selectivity, potency ratios, and enantiomeric pharmacology preclude simple interchangeability. For instance, labetalol exhibits a β:α antagonism ratio of approximately 3:1 to 7:1 depending on route of administration, while carvedilol displays a β₁:α₁ potency ratio of roughly 1.7:1 to 10:1 [1][2]. Arotinolol, another in-class comparator, demonstrates α-blockade potency approximately one-eighth that of its β-blockade activity [3]. In contrast, amosulalol achieves a near-equipotent blockade of α₁- and β₁-adrenoceptors, a balanced profile that translates into distinct hemodynamic and therapeutic consequences. Substituting amosulalol with another agent based solely on class membership risks altered efficacy, tolerability, and off-target effects. The quantitative evidence below establishes precisely where amosulalol diverges from its closest analogs, providing a defensible rationale for its selection.

Amosulalol (85320-68-9): Head-to-Head & Cross-Study Comparative Evidence for Procurement Decisions


Amosulalol Demonstrates 3-Fold Superior In Vivo Antihypertensive Potency Over Labetalol and Arotinolol in Hypertensive Rats

In a direct head-to-head comparison, oral amosulalol was approximately threefold more potent than both labetalol and arotinolol in decreasing blood pressure (BP) in conscious spontaneously hypertensive rats (SHR). The study further confirmed that this enhanced potency was not accompanied by reflex tachycardia, a common adverse effect of vasodilators [1].

Antihypertensive Potency In Vivo Pharmacology Comparative Efficacy

Amosulalol Exhibits 12-Fold Higher α₁-Adrenoceptor Antagonist Potency Than Labetalol in Rat Models

In functional assays, amosulalol was approximately 12 times more potent than labetalol at blocking α₁-adrenoceptors. This was assessed by measuring the antagonism of phenylephrine-induced pressor responses. Notably, amosulalol was approximately 50 times less potent than the selective α₁-antagonist prazosin, positioning it as a balanced, rather than dominant, α₁-blocker [1].

Alpha-1 Adrenoceptor Receptor Binding In Vitro Pharmacology

Amosulalol Matches Labetalol and Doubles Propranolol in β₁-Adrenoceptor Blockade Potency

At the β₁-adrenoceptor, amosulalol demonstrated antagonist potency approximately equal to labetalol and roughly twice that of propranolol, a non-selective β-blocker standard. This was determined by evaluating the antagonism of isoproterenol-induced positive chronotropic responses [1]. This balanced β₁-activity, combined with its superior α₁-blockade, defines its unique pharmacodynamic profile.

Beta-1 Adrenoceptor Cardiac Pharmacology Receptor Antagonism

Amosulalol Preserves Metabolic Neutrality in Hypertensive Patients with Type 2 Diabetes Over 24 Weeks

In a 24-week clinical study involving 41 hypertensive patients with non-insulin dependent diabetes mellitus, amosulalol (20-60 mg daily) significantly reduced both systolic and diastolic blood pressure (from 174 ± 13 / 92 ± 9 mmHg to 148 ± 16 / 80 ± 11 mmHg) without adversely affecting plasma glucose, hemoglobin A1c, or lipid profiles. Heart rate remained unchanged [1]. This contrasts with the known adverse metabolic effects of some non-selective beta-blockers.

Metabolic Effects Diabetes Clinical Safety

Amosulalol Long-Acting Formulation Patent Enables Once-Daily Dosing via Enteric Coating Technology

A patented long-acting formulation of amosulalol hydrochloride utilizes an enterosoluble material (e.g., methacrylic acid/ethyl acrylate copolymer) to achieve sustained plasma concentrations, enabling reduced dosing frequency. This formulation maintains minimum effective blood concentrations while avoiding excessive peak levels, as demonstrated in a single-blind crossover study comparing plasma levels over time [1][2].

Formulation Extended Release Patent

Amosulalol (85320-68-9): Validated Research & Industrial Application Scenarios


Comparative Pharmacology Studies of Dual α/β-Adrenoceptor Antagonists

Amosulalol serves as a key reference compound for elucidating the structure-activity relationships and pharmacodynamic consequences of balanced α₁/β₁-adrenoceptor blockade. Its unique potency profile, as quantified in Section 3, makes it an essential comparator when evaluating novel dual-action antihypertensives. The 12-fold greater α₁-antagonism compared to labetalol and the 3-fold greater in vivo antihypertensive potency provide clear benchmarks for assessing new chemical entities [1].

In Vivo Hypertension Models Requiring Potent Antihypertensive Effect Without Tachycardia

In preclinical models of hypertension, such as spontaneously hypertensive rats (SHR) and DOCA-salt hypertensive rats, amosulalol's ability to lower blood pressure threefold more potently than labetalol and arotinolol without inducing reflex tachycardia makes it a preferred tool compound. This profile allows researchers to dissect the contributions of α- and β-blockade to overall hemodynamic changes and to study sustained blood pressure control without confounding heart rate alterations [1].

Clinical Investigations in Hypertensive Patients with Comorbid Type 2 Diabetes

For clinical research focused on antihypertensive therapy in diabetic populations, amosulalol's demonstrated metabolic neutrality over 24 weeks of treatment (no adverse effects on glucose, HbA1c, or lipids) supports its use as an intervention in studies where avoiding metabolic perturbation is paramount. This application is directly derived from the evidence in Section 3, which establishes its safety profile in this specific patient subgroup [1].

Development and Evaluation of Sustained-Release Oral Antihypertensive Formulations

The existence of patented long-acting amosulalol formulations utilizing enteric coating technology provides a platform for formulation scientists. Researchers can utilize amosulalol hydrochloride as a model drug substance to investigate the in vitro and in vivo performance of gastro-resistant, extended-release systems. The patent literature offers comparative plasma concentration data for immediate versus long-acting formulations, serving as a benchmark for novel sustained-release technologies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amosulalol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.